molecular formula C20H26N4O3 B12503645 Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate

Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate

Cat. No.: B12503645
M. Wt: 370.4 g/mol
InChI Key: FKMUNOXLKDYFHT-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate: is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it useful in the investigation of biochemical pathways and mechanisms .

Medicine: In medicinal chemistry, tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to serve as a versatile intermediate in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl N-[1-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)27-19(26)21-15-10-7-11-24(13-15)18-22-16(12-17(25)23-18)14-8-5-4-6-9-14/h4-6,8-9,12,15H,7,10-11,13H2,1-3H3,(H,21,26)(H,22,23,25)

InChI Key

FKMUNOXLKDYFHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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